molecular formula C6H5BrClNO B13980868 5-bromo-3-chloro-6-methylpyridin-2(1H)-one

5-bromo-3-chloro-6-methylpyridin-2(1H)-one

Cat. No.: B13980868
M. Wt: 222.47 g/mol
InChI Key: PEKVCTLNJKQROM-UHFFFAOYSA-N
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Description

5-bromo-3-chloro-6-methylpyridin-2(1H)-one is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-chloro-6-methylpyridin-2(1H)-one typically involves the halogenation of 6-methylpyridin-2(1H)-one. The process can be carried out using bromine and chlorine under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated systems to control temperature, pressure, and reagent addition. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-chloro-6-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.

Scientific Research Applications

5-bromo-3-chloro-6-methylpyridin-2(1H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-3-chloro-6-methylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-3-chloro-6-methylpyridin-2-amine: Similar structure but with an amine group instead of a ketone.

    5-bromo-3-chloro-6-methylpyridine: Lacks the ketone group, which can affect its reactivity and applications.

Uniqueness

5-bromo-3-chloro-6-methylpyridin-2(1H)-one is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical behavior and potential applications. The ketone group also adds to its versatility in chemical reactions and biological interactions.

Properties

Molecular Formula

C6H5BrClNO

Molecular Weight

222.47 g/mol

IUPAC Name

5-bromo-3-chloro-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C6H5BrClNO/c1-3-4(7)2-5(8)6(10)9-3/h2H,1H3,(H,9,10)

InChI Key

PEKVCTLNJKQROM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=O)N1)Cl)Br

Origin of Product

United States

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